molecular formula C8H14N2O4 B8017752 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate

6-Methyl-1,6-diazaspiro[3.3]heptane oxalate

Cat. No.: B8017752
M. Wt: 202.21 g/mol
InChI Key: RVZFXNCYHWWHER-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiroheptane ring system. It has various applications in organic synthesis, pharmaceuticals, and chemical research.

Preparation Methods

The synthesis of 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate typically involves the reaction of 6-Methyl-1,6-diazaspiro[3.3]heptane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. Industrial production methods may involve the use of anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

6-Methyl-1,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-1,6-diazaspiro[3.3]heptane oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-Methyl-1,6-diazaspiro[3.3]heptane oxalate can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methyl-1,6-diazaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-3-7-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZFXNCYHWWHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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